Tert-butyl N-benzyl-N-[2-[2-[2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]phenoxy]ethyl]carbamate
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Overview
Description
Tert-butyl N-benzyl-N-[2-[2-[2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]phenoxy]ethyl]carbamate is a complex organic compound that features a tert-butyl group, benzyl groups, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-benzyl-N-[2-[2-[2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]phenoxy]ethyl]carbamate typically involves multiple steps, including protection and deprotection of functional groups, and coupling reactions. One common method involves the use of tert-butyl carbamate as a starting material, which undergoes a series of reactions to introduce the benzyl and ethoxyphenoxy groups .
Protection of Amino Group: The amino group is protected using tert-butyl carbamate (Boc) to form a Boc-protected amine.
Coupling Reactions: The Boc-protected amine is then coupled with benzyl halides and ethoxyphenoxy intermediates under basic conditions.
Deprotection: The final step involves deprotecting the Boc group to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-benzyl-N-[2-[2-[2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]phenoxy]ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethoxyphenoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding alcohols or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Tert-butyl N-benzyl-N-[2-[2-[2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]phenoxy]ethyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl N-benzyl-N-[2-[2-[2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]phenoxy]ethyl]carbamate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity and affecting downstream pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(benzyloxy)carbamate: A related compound with similar protective groups and reactivity.
N-Boc-ethanolamine: Another compound featuring a tert-butyl carbamate group, used in similar synthetic applications.
Uniqueness
Tert-butyl N-benzyl-N-[2-[2-[2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]phenoxy]ethyl]carbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for versatile modifications and interactions, making it valuable in various fields of research and industry.
Properties
IUPAC Name |
tert-butyl N-benzyl-N-[2-[2-[2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]phenoxy]ethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H44N2O6/c1-33(2,3)41-31(37)35(25-27-15-9-7-10-16-27)21-23-39-29-19-13-14-20-30(29)40-24-22-36(32(38)42-34(4,5)6)26-28-17-11-8-12-18-28/h7-20H,21-26H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSMNKWIKXJKSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCOC1=CC=CC=C1OCCN(CC2=CC=CC=C2)C(=O)OC(C)(C)C)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H44N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301101034 |
Source
|
Record name | Carbamic acid, N-[2-[2-[2-[[(1,1-dimethylethoxy)carbonyl](phenylmethyl)amino]ethoxy]phenoxy]ethyl]-N-(phenylmethyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301101034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1391054-05-9 |
Source
|
Record name | Carbamic acid, N-[2-[2-[2-[[(1,1-dimethylethoxy)carbonyl](phenylmethyl)amino]ethoxy]phenoxy]ethyl]-N-(phenylmethyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1391054-05-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[2-[2-[2-[[(1,1-dimethylethoxy)carbonyl](phenylmethyl)amino]ethoxy]phenoxy]ethyl]-N-(phenylmethyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301101034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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